Cas no 2755722-92-8 (3-bromo-N-isopropyl-2,6-dimethoxybenzamide)

3-bromo-N-isopropyl-2,6-dimethoxybenzamide structure
2755722-92-8 structure
商品名:3-bromo-N-isopropyl-2,6-dimethoxybenzamide
CAS番号:2755722-92-8
MF:C12H16BrNO3
メガワット:302.16
CID:5079803

3-bromo-N-isopropyl-2,6-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • 3-bromo-N-isopropyl-2,6-dimethoxybenzamide
    • インチ: 1S/C12H16BrNO3/c1-7(2)14-12(15)10-9(16-3)6-5-8(13)11(10)17-4/h5-7H,1-4H3,(H,14,15)
    • InChIKey: SDNOOCJJNFGJNH-UHFFFAOYSA-N
    • ほほえんだ: C(C1C(=CC=C(Br)C=1OC)OC)(=O)NC(C)C

3-bromo-N-isopropyl-2,6-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR022J0J-1g
3-bromo-N-isopropyl-2,6-dimethoxybenzamide
2755722-92-8 95%
1g
$724.00 2025-02-13
abcr
AB606440-250mg
3-Bromo-N-isopropyl-2,6-dimethoxybenzamide; .
2755722-92-8
250mg
€361.80 2024-07-19
abcr
AB606440-1g
3-Bromo-N-isopropyl-2,6-dimethoxybenzamide; .
2755722-92-8
1g
€670.10 2024-07-19
Aaron
AR022J0J-500mg
3-bromo-N-isopropyl-2,6-dimethoxybenzamide
2755722-92-8 95%
500mg
$544.00 2025-02-13
abcr
AB606440-5g
3-Bromo-N-isopropyl-2,6-dimethoxybenzamide; .
2755722-92-8
5g
€2257.40 2024-07-19

3-bromo-N-isopropyl-2,6-dimethoxybenzamide 関連文献

3-bromo-N-isopropyl-2,6-dimethoxybenzamideに関する追加情報

Comprehensive Analysis of 3-Bromo-N-isopropyl-2,6-dimethoxybenzamide (CAS No. 2755722-92-8)

3-Bromo-N-isopropyl-2,6-dimethoxybenzamide (CAS No. 2755722-92-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a benzamide core substituted with bromo, isopropyl, and dimethoxy functional groups, making it a versatile intermediate for synthetic applications. Its molecular formula, C12H16BrNO3, highlights its potential for modular derivatization, a key focus in modern drug discovery.

Recent studies emphasize the role of bromo-substituted benzamides in targeting enzyme inhibition, particularly in kinase and protease research. The isopropyl moiety enhances lipophilicity, improving membrane permeability—a critical factor for bioavailability in drug candidates. Meanwhile, the dimethoxy groups contribute to electronic stabilization, a feature exploited in photodynamic therapy (PDT) and materials science. These attributes align with trending searches like "benzamide derivatives in cancer research" and "halogenated compounds in agrochemicals," reflecting industrial demand.

From a synthetic perspective, CAS 2755722-92-8 is synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), methods frequently queried in academic forums. Its 3-bromo position offers a handle for further functionalization, such as Suzuki-Miyaura couplings, a technique dominating organic chemistry discussions. Researchers also explore its utility in constructing heterocyclic scaffolds, addressing popular queries like "building blocks for drug design."

Environmental and regulatory considerations are paramount. While not classified as hazardous, the compound’s brominated nature warrants scrutiny under green chemistry principles. Alternatives like catalytic bromination or solvent-free synthesis are hot topics, matching search trends for "sustainable halogenation methods." Analytical characterization via HPLC-MS and NMR (common techniques in QA/QC workflows) ensures batch consistency, a priority for manufacturers.

In conclusion, 3-Bromo-N-isopropyl-2,6-dimethoxybenzamide exemplifies the intersection of innovation and practicality. Its adaptability to medicinal chemistry and material science positions it as a compound of enduring relevance, answering both industrial needs and scholarly curiosity.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:2755722-92-8)3-bromo-N-isopropyl-2,6-dimethoxybenzamide
A1215734
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):214/397/1338